Cacalonol
Description
Contextualization of Sesquiterpenoids in Natural Product Chemistry
Sesquiterpenoids are a diverse class of natural products built from three isoprene (B109036) units, resulting in a 15-carbon skeleton. These compounds are widely distributed in the plant kingdom and are also found in microorganisms, insects, and marine organisms. oatext.com Their structural complexity, which can be acyclic or contain multiple rings, gives rise to a wide array of biological activities. oatext.com In natural product chemistry, sesquiterpenoids are a significant area of research due to their potential as therapeutic agents, with studies reporting anti-inflammatory, antibacterial, antitumor, and antiviral properties. mdpi.comnih.gov They are often responsible for the characteristic fragrances and flavors of plants and are major components of essential oils.
Overview of Furanoeremophilane (B1240327) Sesquiterpenoids
Within the vast family of sesquiterpenoids, the furanoeremophilanes are a notable subclass characterized by a furan (B31954) ring fused to an eremophilane (B1244597) skeleton. The eremophilane framework itself is thought to be derived from eudesmane-type sesquiterpenoids through a methyl group migration. Furanoeremophilanes are commonly isolated from plants, particularly those belonging to the Asteraceae family, such as species from the genera Psacalium and Senecio. psu.eduscielo.org.mx These compounds are of interest to chemists and pharmacologists due to their diverse biological activities.
Historical Perspective of Cacalonol Discovery and Early Investigations
This compound is a furanoeremophilane sesquiterpenoid that was first identified as a natural product from plant sources. scielo.org.mxclockss.org Early research into the chemical constituents of plants from the Psacalium genus (previously part of Cacalia) led to the isolation and characterization of this compound and related compounds. scielo.org.mxscielo.org.mx For instance, a study on Psacalium decompositum (formerly Cacalia decomposita) resulted in the isolation of cacalol (B1218255) and cacalone (B3326569), with their structures being elucidated and later revised. scielo.org.mx Subsequent phytochemical investigations of other Psacalium species, such as Psacalium beamanii, also reported the presence of this compound. scielo.org.mxredalyc.org These initial discoveries and structural elucidations, often employing spectroscopic techniques, laid the groundwork for further investigation into the chemistry and potential applications of this compound.
Interactive Data Table: Furanoeremophilane Derivatives from Psacalium beamanii
| Compound | Molecular Formula | Source Organism |
| Maturinone | C15H14O3 | Psacalium beamanii |
| Maturone | C15H12O3 | Psacalium beamanii |
| Decompostin | C15H18O3 | Psacalium beamanii |
| Maturinin | C17H18O4 | Psacalium beamanii |
| Maturin acetate (B1210297) | C17H16O4 | Psacalium beamanii |
| This compound | C15H18O2 | Psacalium beamanii |
| Peroxythis compound | C15H18O4 | Psacalium beamanii |
This table highlights this compound alongside other furanoeremophilane derivatives isolated from the same plant source, as reported in a study on Psacalium beamanii. scielo.org.mxredalyc.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
54707-45-8 |
|---|---|
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
4-hydroxy-3,4,5-trimethylbenzo[f][1]benzofuran-9-one |
InChI |
InChI=1S/C15H14O3/c1-8-5-4-6-10-11(8)15(3,17)12-9(2)7-18-14(12)13(10)16/h4-7,17H,1-3H3 |
InChI Key |
OKXRQISDRKEMCB-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(=O)C3=C(C2(C)O)C(=CO3)C |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C3=C(C2(C)O)C(=CO3)C |
Synonyms |
cacalonol |
Origin of Product |
United States |
Occurrence and Distribution of Cacalonol in Nature
Botanical Sources of Cacalonol
This compound has been primarily isolated from species within the Asteraceae and Meliaceae families.
This compound in Asteraceae Species (e.g., Psacalium, Cacalia)
The Asteraceae, or sunflower family, is a vast and widespread family of flowering plants. wikipedia.orgnaturespot.org Several genera within this family are known to produce this compound.
Research has identified this compound in various species of the genus Psacalium. For instance, phytochemical studies of Psacalium beamanii have led to the isolation of this compound and its derivative, peroxythis compound. scielo.org.mx Similarly, this compound has been found in Psacalium aff. sinuatum. researchgate.net The compound has also been reported in Psacalium decompositum, a plant used in traditional medicine. ethnobotanyjournal.orgredalyc.org
The genus Cacalia (a name that has in some cases been reclassified to Parasenecio or other genera) is another notable source of this compound. Early research isolated this compound from Cacalia auriculata. epdf.pubresearchgate.netjst.go.jp Further studies have confirmed its presence in Cacalia hastata var. tanakae. clockss.org
Other species within the Asteraceae family, such as Culcitium canescens (also known as Senecio canescens), have been found to contain this compound. researchgate.netethnobotanyjournal.orgscribd.com
The following table summarizes the occurrence of this compound in select Asteraceae species:
| Family | Genus | Species | Plant Part |
| Asteraceae | Psacalium | P. beamanii | Not specified |
| Asteraceae | Psacalium | P. aff. sinuatum | Roots |
| Asteraceae | Psacalium | P. decompositum | Not specified |
| Asteraceae | Cacalia | C. auriculata | Not specified |
| Asteraceae | Cacalia | C. hastata var. tanakae | Not specified |
| Asteraceae | Culcitium | C. canescens | Not specified |
This compound in Meliaceae Species (e.g., Trichilia)
The Meliaceae, or mahogany family, is another group of plants in which this compound has been identified. researchgate.netmdpi.comnparks.gov.sg This family is known for producing a diverse array of secondary metabolites, including various sesquiterpenoids. researchgate.net
Within this family, this compound has been reported in the genus Trichilia. researchgate.netmdpi.com Specifically, it has been isolated from Trichilia cuneata, a plant found in Mexico. mdpi.comnii.ac.jp The genus Trichilia comprises about 90 species, primarily found in tropical regions. prota4u.org
The discovery of this compound in Trichilia is significant as it expands the known distribution of this compound beyond the Asteraceae family.
The following table summarizes the occurrence of this compound in select Meliaceae species:
| Family | Genus | Species | Plant Part |
| Meliaceae | Trichilia | T. cuneata | Stembark |
Biogeographical and Chemotaxonomic Significance of this compound Distribution
The distribution of secondary metabolites like this compound across different plant species is of interest to scientists in the fields of biogeography and chemotaxonomy. wikipedia.org
The presence of this compound and related furanoeremophilane (B1240327) derivatives is considered a characteristic feature of the tribe Senecioneae within the Asteraceae family. researchgate.net The consistent production of these compounds within this tribe suggests a shared evolutionary history and biochemical pathway. This makes this compound a useful chemotaxonomic marker, helping to classify and understand the relationships between different species within this group. clockss.org
The occurrence of this compound in both the Asteraceae and Meliaceae families, which are not closely related, is an example of convergent evolution of biochemical pathways. This suggests that the ability to synthesize this particular compound may have evolved independently in these two distinct plant lineages. The geographical distribution of the this compound-producing species spans different continents, with Psacalium species found from the southwestern United States to Guatemala, and Trichilia species being pantropical. scielo.org.mxnparks.gov.sg This wide and disconnected distribution further supports the idea of independent evolutionary origins of the biosynthetic pathways leading to this compound.
The study of the geographical distribution of plants containing specific chemical compounds, like this compound, contributes to our understanding of plant evolution and the ecological pressures that may have driven the development of these unique biochemical capabilities.
Isolation and Structural Elucidation of Cacalonol
Extraction Methodologies from Plant Matrix
Cacalonol is a secondary metabolite found in various plant species, primarily within the Asteraceae family. Its extraction from the raw plant material is the foundational step for its isolation. The choice of extraction method and solvent is critical and is often guided by the polarity of the target compound and the goal of maximizing yield while minimizing the co-extraction of impurities.
Initial processing of the plant material, such as the roots or leaves, typically involves drying and grinding to increase the surface area for efficient solvent penetration. frontiersin.org A common approach is the use of sequential extraction with solvents of increasing polarity. For instance, a plant matrix might first be subjected to extraction with a non-polar solvent like n-hexane to remove lipids and other non-polar constituents, followed by extraction with a more polar solvent such as dichloromethane (B109758) or ethanol (B145695) to isolate compounds like this compound. jkuat.ac.ke Ethanolic extracts have been specifically mentioned in the literature for the isolation of related compounds. researchgate.net The process can involve various techniques, including maceration, where the plant material is soaked in the solvent for an extended period, or more advanced methods like microwave-assisted extraction (MAE) or ultrasound-assisted extraction (UAE), which can enhance efficiency. frontiersin.orgresearcher.life Temperature can also be a key parameter, as heating can improve the solubility of compounds and accelerate the extraction rate. lauda.de
The following table lists some of the plant species from which this compound has been reported.
Table 1: Plant Sources of this compound
| Family | Species | Common Name/Reference |
|---|---|---|
| Asteraceae | Cacalia auriculata (now Parasenecio auriculatus) | "Mimikohmori" researchgate.net |
| Asteraceae | Culcitium canescens | "Huira-huira" nih.govthegoodscentscompany.com |
| Asteraceae | Parasenecio hastatus | |
| Asteraceae | Cacalia decomposita (now Psacalium decompositum) | |
| Asteraceae | Cacalia delphiniifolia |
This table is interactive. You can sort and filter the data.
Chromatographic Separation Techniques for this compound Enrichment
The crude extract obtained from the plant matrix is a complex mixture of numerous compounds. Therefore, chromatographic techniques are indispensable for the separation and purification of this compound. journalagent.com
Column chromatography (CC) is a fundamental and widely used technique for the initial purification of this compound from the crude extract. researchgate.netjournalagent.com The process involves a stationary phase, typically silica (B1680970) gel (SiO₂) or alumina (B75360) (Al₂O₃), packed into a glass column. cup.edu.cn The crude extract is loaded onto the top of the column, and a mobile phase (a solvent or a mixture of solvents) is passed through the column.
Separation is achieved based on the differential affinities of the compounds in the mixture for the stationary and mobile phases. joiv.org For the separation of this compound, a gradient elution method is often employed. This involves gradually increasing the polarity of the mobile phase. For example, the elution may start with a non-polar solvent like petroleum ether or hexane, and the polarity is progressively increased by adding a more polar solvent like dichloromethane or ethyl acetate (B1210297). cup.edu.cn Fractions are collected sequentially and analyzed, often by Thin-Layer Chromatography (TLC), to identify those containing the target compound.
For final purification, especially when dealing with small quantities or closely related impurities, preparative Thin-Layer Chromatography (prep-TLC) is a valuable technique. jkuat.ac.keresearchgate.net Prep-TLC operates on the same principles as analytical TLC but uses thicker silica gel plates to accommodate larger amounts of the sample. bnmv.ac.in
After fractions from column chromatography are concentrated, they are applied as a continuous band near the bottom of a prep-TLC plate. The plate is then placed in a sealed chamber with a suitable developing solvent system. bnmv.ac.in As the solvent moves up the plate by capillary action, the components of the mixture separate into distinct bands. Once the separation is complete, the plate is removed and dried. The band corresponding to this compound, which can be visualized under UV light, is scraped from the plate. The compound is then recovered by eluting the silica gel with an appropriate polar solvent. This method was utilized for the purification of this compound from Cacalia auriculata when necessary after initial column chromatography. researchgate.net
Table 2: Chromatographic Techniques for this compound Purification
| Technique | Stationary Phase | Mobile Phase Example | Purpose |
|---|---|---|---|
| Column Chromatography | Silica Gel (SiO₂) | Petroleum Ether / Dichloromethane gradient | Initial purification and fractionation of crude extract |
This table is interactive. You can sort and filter the data.
Column Chromatography Approaches
Spectroscopic Characterization and Structural Assignment
Once a pure sample of this compound is isolated, its chemical structure is determined using a combination of spectroscopic methods. These techniques provide detailed information about the molecule's connectivity, functional groups, molecular weight, and stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules like this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra are crucial.
¹H NMR Spectroscopy : This technique provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. The chemical shift (δ) of each proton signal indicates its electronic environment, while the integration of the signal corresponds to the number of protons it represents. Spin-spin coupling patterns (splitting) reveal the number of neighboring protons, which helps to piece together the molecular fragments.
¹³C NMR Spectroscopy : This spectrum shows the number of non-equivalent carbon atoms in the molecule and provides information about their chemical environment (e.g., alkyl, alkene, carbonyl). The chemical shifts in ¹³C NMR cover a wider range than in ¹H NMR, making it easier to distinguish between different types of carbon atoms.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, allowing for the unambiguous assembly of the entire carbon skeleton. Furthermore, techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space interactions between protons, which is critical for assigning the relative stereochemistry of the molecule. researchgate.net Revisions in the ¹³C NMR assignments for related furanoeremophilanes have been made based on detailed spectroscopic analysis. researchgate.net
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. msu.edu In MS, the sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). msu.edu
For this compound, high-resolution mass spectrometry (HRMS) provides a highly accurate measurement of its molecular mass. This allows for the determination of its molecular formula, which is C₁₅H₁₄O₃. nih.gov The monoisotopic mass has been calculated to be 242.094294304 Da. nih.gov
Electron Ionization (EI) is a common ionization technique that causes the molecular ion to fragment in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint and can provide valuable structural information. The analysis of these fragments helps to confirm the presence of specific structural motifs within the molecule.
Table 3: Spectroscopic Data for this compound
| Technique | Information Provided | This compound Data | Reference |
|---|---|---|---|
| Mass Spectrometry | Molecular Formula | C₁₅H₁₄O₃ | nih.gov |
| Molecular Weight | 242.27 g/mol | nih.gov | |
| Exact Mass | 242.094294304 Da | nih.gov |
This table is interactive. You can sort and filter the data.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Maturinone |
| Dehydrocacalohastine |
| Cacalohastine (B1230408) |
| Cacalol (B1218255) |
| Epicacalone |
| Decompostin |
| O-methylcacaldienol |
| O-methyldehydronorcacalol |
| β-amyrin |
| Phytol |
| β-sitosterol |
| Stigmasterol |
This table is interactive. You can sort and filter the data.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques that offer the first glimpses into the functional groups present in a molecule.
Infrared (IR) Spectroscopy:
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a molecular fingerprint. In the case of this compound, the IR spectrum reveals key absorptions that point towards the presence of a hydroxyl group (-OH) and a carbonyl group (C=O). For instance, a notable IR absorption has been observed at 3528 cm⁻¹ which is indicative of an -OOH group, and another at 1661 cm⁻¹ corresponding to a -C=O group. thieme-connect.com These findings are crucial in piecing together the structural framework of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. technologynetworks.comwikipedia.org The UV spectrum of a related compound, a modified furanoeremophilane (B1240327) with a quinoid system, showed absorption maxima (λmax) at 246, 293, and 350 nm, suggesting an aromatic structure. scielo.org.mxredalyc.org While specific UV-Vis data for this compound is not detailed in the provided search results, the presence of chromophores such as carbonyl groups and aromatic rings in its structure would result in characteristic UV absorptions. masterorganicchemistry.com The absorbance in the range of 270-300 nm is typical for molecules containing a C=O group. masterorganicchemistry.com
Chiroptical Methods (e.g., ECD) for Absolute Configuration Studies
Chiroptical methods are essential for studying chiral molecules, providing information about their absolute configuration. nih.govtaylorfrancis.com These techniques rely on the differential interaction of chiral molecules with polarized light.
Electronic Circular Dichroism (ECD):
Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. mdpi.com This technique is particularly useful for determining the absolute stereochemistry of compounds containing chromophores, as the sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the spatial arrangement of atoms around the chromophore. researchgate.net
In the context of this compound, which was found to be optically inactive, it was suggested that it exists as a 1:1 mixture of its enantiomers. scielo.org.mxredalyc.org Therefore, to study its chiroptical properties, a separation of the enantiomers would first be necessary. Once separated, the experimental ECD spectrum of each enantiomer could be compared with theoretically calculated spectra for the possible absolute configurations. This comparison allows for the unambiguous assignment of the absolute configuration of each enantiomer. mdpi.com
Biosynthetic Pathways of Cacalonol
Precursor Compounds in Sesquiterpenoid Biosynthesis (e.g., Farnesyl Pyrophosphate)
All sesquiterpenoids, including Cacalonol, are ultimately derived from the universal isoprenoid precursor, farnesyl pyrophosphate (FPP). mdpi.comresearchgate.netnih.gov FPP is a 15-carbon molecule assembled from three molecules of isopentenyl pyrophosphate (IPP) and/or its isomer dimethylallyl pyrophosphate (DMAPP). The biosynthesis of IPP and DMAPP occurs via either the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol phosphate (B84403) (MEP) pathway in plastids, depending on the organism. FPP serves as a key branch point intermediate, with its cyclization and subsequent modifications leading to the vast structural diversity observed in sesquiterpenoids.
Enzymatic Transformations and Key Intermediates
The transformation of FPP into the complex structure of this compound involves a series of enzymatic reactions. The initial step in sesquiterpenoid biosynthesis is typically the cyclization of FPP, catalyzed by sesquiterpene synthases (also known as sesquiterpene cyclases). wur.nl These enzymes catalyze the ionization of FPP, followed by a cascade of cyclization and rearrangement reactions, ultimately leading to the formation of various sesquiterpene hydrocarbon scaffolds. The specific sesquiterpene synthase involved dictates the initial cyclized product.
Following the initial cyclization, further enzymatic modifications, such as hydroxylations, oxidations, dehydrogenations, and rearrangements, are required to form the final oxygenated sesquiterpenoid structures like this compound. These steps often involve cytochrome P450 enzymes and other oxygenases. nih.govnih.gov Key intermediates in the biosynthesis of furanoeremophilanes, the structural class to which this compound belongs, are believed to arise from cyclization pathways that lead to eremophilane (B1244597) skeletons. mdpi.com
Proposed Mechanisms for Furanoeremophilane (B1240327) Scaffold Formation
The formation of the furanoeremophilane scaffold, characterized by a furan (B31954) ring fused to a decalin core, is a crucial stage in this compound biosynthesis. researchgate.net While the precise enzymatic steps leading to the furanoeremophilane skeleton destined for this compound are not fully elucidated in the provided literature, general mechanisms for the formation of related bicyclic sesquiterpene scaffolds from FPP have been proposed. One plausible route involves the cyclization of FPP to a bisabolane (B3257923) derivative, which then undergoes enzymatic transformation to the eremophilane skeleton. mdpi.com The subsequent formation of the furan ring is a key step that distinguishes furanoeremophilanes. This furan moiety is typically formed through oxidative cyclization and dehydration reactions involving functional groups on the eremophilane precursor.
Oxidative Rearrangements and Cyclization Events Leading to this compound
The conversion of an eremophilane intermediate to this compound involves specific oxidative rearrangements and cyclization events. This compound itself has been suggested to be an intermediate in the biosynthesis of certain furanosesquiterpenoids derived from eremophilane intermediates. clockss.org While detailed enzymatic mechanisms are scarce, oxidative cyclizations are known to play significant roles in the biosynthesis of various natural products, often involving the formation of new carbon-carbon or carbon-heteroatom bonds through redox chemistry. nih.govorganic-chemistry.orgbeilstein-journals.org These reactions can be catalyzed by various enzymes, including oxygenases. nih.gov The introduction of oxygen functionalities and subsequent cyclization or rearrangement steps are necessary to establish the specific oxidation pattern and the fused furan ring system found in this compound. The truncated information mentioning a possible biosynthetic pathway involving a hydroperoxide suggests that oxidative steps are indeed critical in the later stages of this compound formation. sci-hub.st
Chemical Synthesis and Derivatization of Cacalonol and Analogs
Total Synthesis Strategies for Cacalonol
The total synthesis of natural products like this compound is a significant endeavor in organic chemistry, allowing for the confirmation of structure and the production of quantities for further study. While direct total synthesis routes specifically labeled for "this compound" are less documented in the provided information compared to its close analog, Cacalol (B1218255), the synthetic strategies for Cacalol offer valuable insights into potential approaches for constructing the this compound framework.
The core structure of this compound, a naphtho[2,3-b]furan (B13665818) derivative with a substituted tetrahydro A-ring, presents synthetic challenges, particularly concerning the creation of the fused ring system and the introduction of stereocenters.
Retrosynthetic Analysis and Key Reactions
Retrosynthetic analysis involves working backward from the target molecule to identify simpler starting materials and key reactions. For this compound, a retrosynthetic approach would likely consider disconnections that simplify the fused ring system and address the functional groups present.
Based on reported syntheses of the related cacalol, key reactions involved in constructing this type of furanoeremophilane (B1240327) skeleton include:
Formation of the tetrahydroaphthalene core.
Construction of the fused furan (B31954) ring.
Introduction and manipulation of methyl groups and hydroxyl/carbonyl functionalities.
In one formal total synthesis of (±)-cacalol, the synthesis commenced from 5-methoxy-1-tetralone. nih.govnih.gov Key steps included the addition of methylmagnesium bromide, catalytic hydrogenation, bromination, cyanation, and reduction of the nitrile to an aldehyde. nih.gov This sequence builds up the substituted tetralin core before the furan ring is formed.
Another approach to (±)-cacalol utilized 6-acetyl-5-hydroxy-1,8-dimethyl-1,2,3,4-tetrahydronaphthalene as a starting material, employing a Hantzsch benzofuran (B130515) synthesis to form the furan ring. nih.gov
For other related eremophilane (B1244597) cacalols, palladium-mediated three-component coupling reactions have been employed in their total synthesis. nih.gov This highlights the utility of metal-catalyzed cross-coupling in constructing complex carbon skeletons found in these natural products.
Stereoselective Synthesis Approaches
Cacalol possesses an asymmetric center at C-5, which has been established to have the (S)-configuration. nih.gov This indicates that the synthesis of naturally occurring cacalol, and likely this compound (depending on its specific stereochemistry), requires stereoselective methods to control the configuration at this chiral center.
Stereoselective synthesis aims to favor the formation of one stereoisomer over others. nih.gov General strategies for achieving stereoselectivity in organic synthesis include the use of chiral starting materials (chiral pool synthesis), resolution of racemic mixtures, employing chiral auxiliaries, and asymmetric catalysis.
While specific details on the stereoselective synthesis of this compound were not extensively found, the presence of a defined stereocenter in cacalol suggests that any total synthesis aiming for the naturally occurring enantiomer of this compound would need to incorporate asymmetric induction or chiral resolution techniques to control the stereochemistry at the corresponding position. The synthesis of other complex molecules with multiple stereocenters often involves carefully designed sequences utilizing chiral reagents or catalysts to dictate the formation of specific stereoisomers.
Semisynthesis of this compound Derivatives and Modified Analogs
Semisynthesis involves the chemical modification of naturally occurring compounds to produce derivatives or analogs. This approach is particularly useful when the natural product can be isolated in reasonable quantities and provides a complex scaffold for further elaboration.
This compound and various cacalol derivatives have been isolated from natural sources, such as Psacalium decompositum and Cacalia decomposita. nih.gov These isolated compounds can serve as starting materials for the semisynthesis of modified analogs.
Although detailed procedures for the semisynthesis of this compound derivatives were not prominently featured in the search results, the concept of semisynthesis is a established method for generating a library of compounds from a natural lead. For instance, semisynthetic hydrazones have been prepared and characterized in other studies, illustrating the potential for modifying natural product scaffolds. The isolation of various cacalol derivatives from natural sources also implies that biosynthetic pathways lead to these modified structures, and chemical synthesis can mimic or extend these modifications. nih.govnih.gov
Synthetic Routes to Stereoisomers and Enantiomers of this compound
The presence of a stereocenter in cacalol (and likely this compound) necessitates methods for synthesizing specific stereoisomers, including enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other and can exhibit different biological activities. nih.gov
Synthetic routes to stereoisomers and enantiomers can involve:
Chiral Pool Synthesis: Starting from naturally occurring enantiomerically pure precursors.
Asymmetric Synthesis: Using chiral reagents, catalysts, or auxiliaries to induce the formation of a specific enantiomer during a reaction. nih.gov
Resolution: Separating a racemic mixture (a 1:1 mixture of enantiomers) into its individual enantiomers using physical or chemical methods. This can involve forming diastereomeric salts or complexes with a chiral resolving agent and separating them based on their different physical properties, or using chiral chromatography. nih.gov
While specific synthetic routes to all stereoisomers and enantiomers of this compound were not detailed, the synthesis of all four stereoisomers of demethylsorgolactone, a related strigolactone, was achieved by preparing diastereomers and subsequently resolving them into enantiomers. This demonstrates a general strategy applicable to compounds with multiple stereocenters. The ability to synthesize and separate different stereoisomers is crucial for understanding their individual properties and biological roles.
Development of Novel this compound Derivatives for Structure-Activity Relationship Studies
Structure-Activity Relationship (SAR) studies are essential for understanding how modifications to a molecule's structure affect its biological activity. This involves the synthesis of a series of derivatives with targeted structural changes and evaluating their biological effects.
The synthesis of novel this compound derivatives for SAR studies would involve introducing variations to the core this compound structure. These modifications could include alterations to the substitution pattern on the aromatic or tetrahydroaromatic rings, changes to the furan ring, or modifications of the hydroxyl group.
Biological Activities and Pharmacological Mechanisms of Cacalonol
In Vitro Assessment of Antimicrobial Potency
The evaluation of a compound's antimicrobial potency is fundamental to discovering new therapeutic agents. This is typically achieved through in vitro assays that determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. litfl.comnih.gov The broth microdilution method is a standard technique used for this purpose, where various concentrations of the compound are incubated with a standardized inoculum of bacteria. scielo.brnih.gov
While the broader class of sesquiterpenoids has been recognized for antimicrobial properties, specific studies detailing the antimicrobial spectrum and MIC values for isolated cacalonol against a panel of pathogenic bacteria are not extensively documented in the reviewed scientific literature. mdpi.comresearchgate.net Research on plant extracts containing a mixture of compounds, including sesquiterpenoids, has shown activity, but data for the purified this compound is scarce. mdpi.com For context, a typical presentation of such data is shown in the interactive table below, which illustrates how the antimicrobial potency of a compound would be reported.
Table 1: Representative Data for In Vitro Antimicrobial Potency (Illustrative Example) Note: This table is an illustrative example of how antimicrobial data is presented. Specific MIC values for this compound are not available in the reviewed literature.
| Microorganism | Gram Stain | Compound | Minimum Inhibitory Concentration (MIC) in µg/mL |
|---|---|---|---|
| Staphylococcus aureus | Positive | This compound | Data not available |
| Escherichia coli | Negative | This compound | Data not available |
| Pseudomonas aeruginosa | Negative | This compound | Data not available |
| Bacillus subtilis | Positive | This compound | Data not available |
Antioxidant Mechanisms and Radical Scavenging Activity
Antioxidant compounds can neutralize harmful free radicals, playing a role in preventing oxidative stress-related damage. The antioxidant potential of natural products is frequently evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. nih.gov These methods measure the ability of a compound to donate an electron or hydrogen atom to the stable radical, quenching it. The activity is often expressed as an IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the radicals. sld.cu
This compound, as a phenolic sesquiterpenoid, is presumed to possess antioxidant properties. mdpi.com However, specific studies quantifying the radical scavenging activity of isolated this compound are limited. Research has often focused on the total antioxidant capacity of plant extracts containing a mixture of phytochemicals. nih.gov A significant relationship between the phenolic content of an extract and its antioxidant capacity has been frequently observed, suggesting that phenolic compounds are major contributors. nih.gov The table below illustrates how radical scavenging data is typically presented.
Table 2: Representative Data for Radical Scavenging Activity (Illustrative Example) Note: The following data is for illustrative purposes to show a typical format. Specific IC50 values for this compound are not available in the reviewed scientific literature.
| Assay | Compound | IC50 Value (µg/mL) | Reference Standard (IC50) |
|---|---|---|---|
| DPPH Radical Scavenging | This compound | Data not available | Ascorbic Acid (Data not shown) |
| ABTS Radical Scavenging | This compound | Data not available | Trolox (Data not shown) |
In Vitro Cytotoxicity Evaluation in Diverse Cell Lines
The cytotoxic potential of a compound against cancer cells is a primary indicator of its anticancer activity. This is assessed in vitro by exposing various cancer cell lines to the compound and measuring cell viability. japsonline.com Cell lines commonly used for such screenings include those derived from human breast cancer (e.g., MCF-7), colon cancer (e.g., HCT-116), and liver cancer (e.g., HepG2). japsonline.comnih.gov The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, indicating the concentration of a compound that inhibits cell proliferation by 50%. researchgate.net
Sesquiterpenoids isolated from the Meliaceae family, which includes this compound, have been reported to possess cytotoxic activities. mdpi.comresearchgate.net While this suggests potential for this compound, specific IC50 values from studies on the isolated compound across a diverse panel of cell lines are not readily found in the current body of literature. For illustrative purposes, the table below demonstrates how such cytotoxicity data is typically organized.
Table 3: Representative Data for In Vitro Cytotoxicity (Illustrative Example) Note: This table provides a template for reporting cytotoxicity data. Specific IC50 values for this compound against these cell lines are not available in the reviewed literature.
| Cell Line | Cancer Type | Compound | IC50 Value (µM) |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | This compound | Data not available |
| HeLa | Cervical Carcinoma | This compound | Data not available |
| HepG2 | Hepatocellular Carcinoma | This compound | Data not available |
| A549 | Lung Carcinoma | This compound | Data not available |
The antiproliferative activity of natural compounds like chalcones is often linked to their ability to induce a blockade of the cell cycle and subsequently trigger apoptosis. nih.govnih.gov These effects are mediated through the modulation of various signaling pathways that govern cell survival and death. nih.gov While the broader class of sesquiterpenoids is known for cytotoxic and antiproliferative activities, the specific molecular mechanisms through which this compound may exert such effects have not been elucidated in the available scientific literature.
Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. The induction of apoptosis is a hallmark of many effective anticancer agents. biomedpharmajournal.org This process can be initiated through intrinsic (mitochondrial-mediated) or extrinsic (death receptor-mediated) pathways, both of which converge on the activation of caspases, the executioner enzymes of apoptosis. researchgate.netnih.gov The induction of apoptosis can be confirmed by observing morphological changes, DNA fragmentation, and the activation of key proteins like caspases. researchgate.net Although related compounds have been shown to be pro-apoptotic, specific studies demonstrating that this compound induces apoptosis in cellular models are currently lacking. biomedpharmajournal.org
Mechanisms of Antiproliferative Effects
Inhibition of Mitochondrial Lipid Peroxidation by this compound
Mitochondria are central to cellular metabolism and are also a primary site of reactive oxygen species (ROS) production. Excessive ROS can lead to lipid peroxidation, a process of oxidative degradation of lipids in mitochondrial membranes, which can impair mitochondrial function and lead to cell death. oncotarget.comfrontiersin.org The inhibition of mitochondrial lipid peroxidation is a protective mechanism against oxidative stress-induced cellular damage. nih.gov Some natural compounds have been shown to protect mitochondria by preventing lipid peroxidation. frontiersin.org However, there is no specific research available in the reviewed literature that investigates the ability of this compound to inhibit mitochondrial lipid peroxidation.
Antiviral Effects in Preclinical Models
The search for new antiviral agents from natural sources is an ongoing effort. Preclinical evaluation of a compound's antiviral activity involves in vitro studies using cell cultures infected with specific viruses to determine if the compound can inhibit viral replication. fda.govbiorxiv.org Sesquiterpenoids and furanoeremophilanes have been identified as classes of compounds with potential antiviral activities. mdpi.com This suggests that this compound may warrant investigation for such effects. However, at present, there are no specific preclinical studies in the scientific literature that report on the antiviral efficacy of isolated this compound against particular viral pathogens. nih.gov
Modulatory Effects on Enzyme Systems and Cellular Pathways
The direct modulatory effects of this compound on specific enzyme systems and cellular pathways are not extensively documented in current scientific literature. However, research on closely related furanoeremophilane (B1240327) sesquiterpenes, particularly cacalol (B1218255) and its acetate (B1210297) derivative, provides significant insights into the potential mechanisms of action for this compound. These studies suggest that compounds within this chemical class can influence key signaling cascades involved in inflammation, cell proliferation, and apoptosis.
Modulation of Inflammatory Pathways:
A derivative of the related compound cacalol, cacalol acetate, has been shown to exert anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. mdpi.com NF-κB is a crucial protein complex that regulates the transcription of numerous genes involved in the inflammatory response. In its inactive state in the cytoplasm, NF-κB is bound to an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This process allows the active NF-κB complex to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. wikipedia.org Studies on cacalol acetate indicate that it can inhibit the activation of the NF-κB pathway, although the precise molecular target within this cascade is yet to be fully elucidated for this compound itself. mdpi.com
Furthermore, the anti-inflammatory properties of some natural compounds are linked to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.govmdpi.comnih.govebsco.comguidetopharmacology.orgccjm.org These enzymes are pivotal in the biosynthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. nih.govguidetopharmacology.orgwikipedia.org While direct inhibitory studies of this compound on COX and LOX enzymes are not currently available, the demonstrated anti-inflammatory activity of extracts containing this compound and related compounds suggests that this is a plausible area for future investigation. nih.gov
Modulation of Cell Growth and Apoptosis Pathways:
Research on cacalol has revealed its capacity to modulate signaling pathways critical to cancer cell proliferation and survival. Specifically, cacalol has been found to interfere with the Akt-SREBP-FAS signaling pathway in breast cancer cells. The Akt pathway is a central regulator of cell growth, proliferation, and survival. Sterol Regulatory Element-Binding Proteins (SREBPs) are transcription factors that control the synthesis of fatty acids and cholesterol, and the Fatty Acid Synthase (FAS) gene is a key enzyme in this process, often overexpressed in cancer cells. Cacalol has been shown to suppress this pathway, leading to the induction of apoptosis. scilit.com
While direct studies on this compound are lacking, the structural similarity to cacalol suggests that this compound might also possess the ability to modulate similar cellular pathways involved in cell cycle regulation and programmed cell death.
Potential Interaction with MAPK Signaling Pathway:
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. nih.govnih.gov Dysregulation of the MAPK pathway is implicated in various diseases, including cancer. Some natural compounds have been shown to exert their biological effects by modulating the MAPK pathway. nih.govfrontiersin.org Given the involvement of related furanoeremophilanes in anti-proliferative and pro-apoptotic activities, investigating the potential interaction of this compound with the components of the MAPK pathway, such as ERK, JNK, and p38 kinases, could provide valuable insights into its pharmacological mechanisms.
| Cellular Pathway | Modulating Compound | Observed Effect | Potential Implication for this compound |
| NF-κB Signaling | Cacalol Acetate | Inhibition of NF-κB activation. mdpi.com | Potential anti-inflammatory activity. |
| Akt-SREBP-FAS Signaling | Cacalol | Suppression of the pathway, leading to apoptosis in breast cancer cells. scilit.com | Potential anti-proliferative and pro-apoptotic activities. |
| MAPK Signaling | Other Natural Products | Modulation of ERK, JNK, and p38 kinases. nih.govfrontiersin.org | A plausible, yet unconfirmed, mechanism for regulating cell growth and stress responses. |
Comparative Analysis of Biological Activities with Related Furanoeremophilanes
This compound belongs to the furanoeremophilane class of sesquiterpenoids, a group of natural products known for a diverse range of biological activities. researchgate.netresearchgate.netredalyc.orgnih.gov A comparative analysis of this compound with its close structural relatives, such as cacalol, dehydrocacalohastine, and cacalohastine (B1230408), reveals both overlapping and potentially distinct pharmacological profiles.
Anti-inflammatory and Analgesic Activities:
Antioxidant Activity:
The antioxidant properties of furanoeremophilanes have been a subject of interest. Cacalol, for instance, has demonstrated potent antioxidative activity, acting as a free radical scavenger. nih.gov This antioxidant capacity is believed to contribute to its neuroprotective and anticancer properties. mdpi.comnih.gov Although specific studies quantifying the antioxidant potential of this compound are limited, its structural similarity to cacalol suggests it may also possess free radical scavenging capabilities. The presence of a furan (B31954) ring and phenolic hydroxyl groups in the core structure of these compounds is often associated with their antioxidant effects.
Antimicrobial and Antifungal Activities:
Various furanoeremophilanes have been reported to exhibit antimicrobial and antifungal activities. For example, 10H-9-oxofuranoeremophilane has shown activity against Candida species and the phytopathogenic fungus Botrytis cinerea. redalyc.org While specific data on the antimicrobial spectrum of this compound is scarce, the general trend of bioactivity within this compound class suggests that this is a promising area for future research.
| Compound | Primary Biological Activities Reported |
| This compound | Analgesic, Hypnotic. frontiersin.orgresearchgate.net |
| Cacalol | Potent Antioxidant, Anti-proliferative, Pro-apoptotic, Anti-inflammatory. nih.govscilit.comnih.gov |
| Dehydrocacalohastine | Analgesic, Hypnotic. frontiersin.orgresearchgate.net |
| Cacalohastine | Analgesic, Hypnotic. frontiersin.orgresearchgate.net |
| Cacalone (B3326569) | Potent Anti-inflammatory. nih.gov |
The subtle structural differences among these furanoeremophilanes, such as the degree of oxidation or the presence of different functional groups, likely account for the observed variations in their biological activities and potency. Further comparative studies are necessary to fully delineate the structure-activity relationships within this class of compounds and to specifically elucidate the unique pharmacological profile of this compound.
Structure Activity Relationship Sar Studies of Cacalonol and Its Derivatives
Impact of Functional Group Modifications on Biological Activities
The biological activity of cacalonol and its derivatives is significantly influenced by the presence and nature of various functional groups. Key modifications often revolve around the hydroxyl group, the furan (B31954) ring, and the alkyl substituents on the main carbocyclic scaffold. These alterations can modulate properties such as anti-inflammatory and cytotoxic activities.
Research on related furanoeremophilane (B1240327) sesquiterpenes has demonstrated that modifications to the core structure can lead to significant changes in biological activity. For instance, the oxidation of the furan ring in a furanoeremophilan-14β,6α-olide through photosensitized oxidation resulted in the formation of several eremophilan-14β,6α,8α,12-diolide derivatives, indicating that the furan moiety is susceptible to oxidative modifications which can lead to new bioactive compounds. nih.gov
A comparative study on the anti-inflammatory activity of cacalol (B1218255) and cacalone (B3326569), which differ in the oxidation state at the C-9 position (hydroxyl in cacalol and ketone in cacalone), revealed that both compounds exhibit dose-dependent inhibition of carrageenan-induced edema. nih.gov Notably, cacalone demonstrated a more prominent anti-inflammatory effect in both carrageenan-induced rat paw edema and TPA-induced mouse ear edema models, suggesting that the ketone group at C-9 enhances anti-inflammatory activity compared to the hydroxyl group. nih.gov This highlights the critical role of the functional group at this position in modulating the anti-inflammatory profile.
Further insights can be drawn from studies on other sesquiterpenoids where the esterification of hydroxyl groups has been shown to be a critical factor for certain biological activities. nih.gov While direct evidence for this compound is scarce, it is plausible that esterification of the hydroxyl group in this compound could modulate its bioactivity, a common strategy to enhance the potency of natural products.
The table below summarizes the hypothetical impact of functional group modifications on the anti-inflammatory activity of this compound derivatives, based on findings from related compounds.
| Compound | Modification from this compound | Predicted Anti-inflammatory Activity |
| This compound | - | Baseline |
| Cacalone | Oxidation of C-9 hydroxyl to ketone | Increased |
| Cacalol | Reduction of C-9 ketone (hypothetical precursor) to hydroxyl | Decreased |
| C-9 Acetylthis compound | Acetylation of C-9 hydroxyl | Potentially Altered |
| Furan-oxidized this compound | Oxidation of the furan ring | Potentially Altered/Reduced |
This table is a representation based on extrapolated data from closely related compounds and serves to illustrate potential SAR trends.
Influence of Stereochemistry on Pharmacological Profiles
Stereochemistry plays a pivotal role in the interaction of small molecules with their biological targets, influencing their pharmacological and toxicological profiles. frontiersin.org The three-dimensional arrangement of atoms in a molecule can dictate its binding affinity and efficacy. frontiersin.org For chiral molecules like this compound, which possess multiple stereocenters, the specific stereoisomer can exhibit significantly different biological activity. tandfonline.com
In the context of natural products, it is common for only one enantiomer to be biologically active, while the other may be inactive or even exhibit undesirable side effects. tandfonline.com The stereochemistry of a molecule can affect its uptake by cells, as seen with some antibiotics where transport systems are stereospecific. tandfonline.com This principle is highly relevant for this compound and its derivatives, as their interaction with enzymes and receptors will be stereodependent.
The absolute configuration of related compounds like cacalol has been determined using techniques such as Vibrational Circular Dichroism (VCD), which is crucial for understanding its bioactivity. frontiersin.org The synthesis of specific stereoisomers of related eudesmane (B1671778) sesquiterpenoids has been pursued to conduct more detailed SAR studies, underscoring the importance of stereochemistry in this class of compounds. nih.gov
The following table illustrates the hypothetical influence of stereochemistry on the cytotoxic activity of a this compound derivative.
| Stereoisomer | Configuration | Predicted Cytotoxic Activity (IC₅₀ in µM) |
| Derivative A (Natural) | (5R, 9S, 10R) | 5.2 |
| Derivative A (Enantiomer) | (5S, 9R, 10S) | > 100 |
| Derivative A (Diastereomer 1) | (5S, 9S, 10R) | 25.8 |
| Derivative A (Diastereomer 2) | (5R, 9R, 10S) | 50.1 |
This table presents a hypothetical scenario to demonstrate the potential impact of stereochemistry on biological activity, a common observation for chiral natural products.
Identification of Key Pharmacophores within the this compound Scaffold
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. beilstein-journals.org Identifying the key pharmacophore within the this compound scaffold is essential for designing new analogues with improved potency and selectivity.
Based on the structure of this compound and its known anti-inflammatory activity, several key features can be proposed as part of its pharmacophore. The furanoeremophilane skeleton itself constitutes the basic scaffold. researchgate.net The hydroxyl group at C-9, the furan ring, and the methyl groups are likely to be important for interaction with biological targets. nih.gov
Pharmacophore models for other sesquiterpenes with anti-inflammatory activity often include hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. nih.govresearchgate.net For this compound, the hydroxyl group can act as both a hydrogen bond donor and acceptor. The furan ring, with its heteroatom, can also participate in hydrogen bonding. The carbocyclic core and the methyl groups contribute to the hydrophobicity of the molecule, which is often crucial for binding to the active sites of enzymes.
A hypothetical pharmacophore model for the anti-inflammatory activity of this compound could include:
One Hydrogen Bond Acceptor/Donor feature: corresponding to the C-9 hydroxyl group.
One Aromatic/Heteroaromatic Ring feature: representing the furan ring.
Two or three Hydrophobic/Aliphatic features: corresponding to the decalin ring system and the methyl groups.
The spatial arrangement of these features would be critical for activity. The development of a validated pharmacophore model would require a set of active and inactive this compound analogues, which is currently a gap in the research landscape.
Computational Chemistry Approaches in SAR Analysis
Computational chemistry provides powerful tools to investigate SAR, offering insights into ligand-receptor interactions, predicting binding affinities, and guiding the design of new compounds. mdpi.com Techniques such as molecular docking, quantitative structure-activity relationship (QSAR), and molecular dynamics (MD) simulations are routinely used in drug discovery. frontiersin.orgfrontiersin.orgnih.gov
While no specific computational studies on this compound have been reported, such approaches have been applied to other sesquiterpenes. For instance, molecular docking studies on eudesmane sesquiterpenes have been used to identify potential inhibitors of Leishmania proteins. tandfonline.com Similarly, computational methods have been employed to explore the pharmacophore characteristics of sesquiterpene pyridine (B92270) alkaloids from Tripterygium and their interaction with key biological targets. nih.gov
A typical computational workflow for this compound SAR analysis would involve:
Homology Modeling: If the crystal structure of the biological target (e.g., an inflammatory enzyme) is not available, a homology model can be built based on the sequence of a related protein.
Molecular Docking: this compound and a library of its virtual derivatives would be docked into the active site of the target protein to predict their binding modes and affinities. This can help to rationalize the observed activities of known compounds and predict the potency of new ones. nih.gov
QSAR: A QSAR model could be developed using a training set of this compound analogues with known biological activities. This model would mathematically correlate the structural features of the molecules with their activity, enabling the prediction of activity for untested compounds.
MD Simulations: MD simulations can be used to study the dynamic behavior of the this compound-protein complex, providing insights into the stability of the interaction and the role of specific residues.
The table below presents hypothetical docking scores for a series of this compound derivatives against a target enzyme, illustrating how computational data can be used in SAR analysis.
| Compound | Modification | Docking Score (kcal/mol) |
| This compound | - | -7.5 |
| Cacalone | C-9 Ketone | -8.2 |
| C-9 Epi-cacalonol | Inversion of stereochemistry at C-9 | -6.8 |
| 3-Methylthis compound | Additional methyl at C-3 | -7.1 |
| Desmethylthis compound | Removal of C-4 methyl | -6.5 |
This table contains hypothetical data generated for illustrative purposes to show the potential application of computational docking in the SAR analysis of this compound.
Analytical Methodologies for Cacalonol Quantification and Detection
Chromatographic Methods (HPLC, GC) for Purity Assessment and Quantification
Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are fundamental for separating and analyzing components within a mixture, making them invaluable for assessing the purity of isolated Cacalonol and quantifying its presence.
GC-MS analysis has been used to investigate the chemical composition of essential oils from plants where this compound or related compounds are found, allowing for the identification and relative quantification of various components, including sesquiterpenoids researchgate.netmdpi.comresearchgate.net. For instance, GC and GC-MS analysis of the essential oil of Cacalia hastata L. var. orientalis identified 51 compounds, including cacalohastine (B1230408) and dehydrocacalohastine, which are structurally related to this compound researchgate.net. Similarly, GC-MS has been used for the identification of terpenes and phytosterols (B1254722) in plant seed oils researchgate.net. The identification of sesquiterpenoids by GC-MS often involves comparison of mass spectral data and retention indices with databases mdpi.com.
HPLC is another powerful technique for the analysis of non-volatile compounds, including sesquiterpenoids mdpi.com. HPLC coupled with mass spectrometry (HPLC-MS/MS) is considered a highly accurate method for quantification, offering specificity that can overcome limitations of other methods nih.gov. While direct studies on this compound quantification by HPLC were not extensively detailed in the search results, HPLC methods are generally used for the quantitative assay of sesquiterpenes sci-hub.st. The optimization and validation of HPLC-MS/MS methods involve developing appropriate extraction and purification procedures, optimizing chromatographic and detector parameters, and using matrix-matched standards for calibration nih.gov.
Purity assessment using chromatographic methods typically involves separating the target compound from impurities and measuring the relative area of the peak corresponding to the target compound. For this compound, this would involve developing a suitable chromatographic method (HPLC or GC depending on volatility and sample matrix) that provides good separation of this compound from other co-extracted compounds. The purity can then be estimated from the chromatogram. Analytical testing, including chromatography, is considered a highly accurate method for testing chemical purity, indicating the presence and quantity of impurities moravek.com.
Spectroscopic Techniques for Detection in Complex Mixtures
Spectroscopic techniques provide valuable information about the structure and presence of this compound, particularly when dealing with complex mixtures. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are commonly used in the structural elucidation and detection of natural products like sesquiterpenoids researchgate.netscielo.org.mxmdpi.comclockss.org.
NMR spectroscopy (¹H NMR and ¹³C NMR) is a primary tool for determining the structure of isolated compounds scielo.org.mxclockss.org. Chemical shifts and coupling patterns in NMR spectra provide detailed information about the arrangement of atoms within the this compound molecule. Studies on cacalol (B1218255) derivatives and related furanoeremophilanes frequently utilize NMR for structural confirmation and revision of assignments researchgate.netscielo.org.mx.
IR spectroscopy can provide information about the functional groups present in this compound scielo.org.mxmdpi.com. Characteristic absorption bands in the IR spectrum can help confirm the presence of hydroxyl groups, carbonyl groups, and the furan (B31954) ring system.
Mass spectrometry, often coupled with GC or HPLC, is essential for determining the molecular weight and fragmentation pattern of this compound, which aids in its identification scielo.org.mxmdpi.com. High-resolution mass spectrometry can provide accurate mass measurements, allowing for the determination of the elemental composition scielo.org.mx. EIMS data at 70 eV have been reported for related furanoeremophilane (B1240327) derivatives scielo.org.mx.
Spectroscopic techniques are also crucial for detecting this compound in complex mixtures by providing characteristic fingerprints that can be used for identification, even in the presence of other compounds. For instance, spectroscopic analysis was used to elucidate the structures of cacalol derivatives isolated from plant extracts researchgate.net.
Development of Standardized Analytical Protocols
The development of standardized analytical protocols for this compound is essential to ensure the reproducibility, accuracy, and comparability of results across different laboratories and studies. Standardized protocols would encompass detailed procedures for sample collection, extraction, purification, and analysis using validated chromatographic and spectroscopic methods.
While the search results did not yield specific published standardized protocols solely for this compound, the principles of developing such protocols can be inferred from the general practices in analytical chemistry and natural product analysis. Developing a standardized protocol would involve selecting the most appropriate analytical techniques (e.g., HPLC-UV, GC-MS, or HPLC-MS) based on the sample matrix and the required sensitivity and specificity. The protocol would need to define parameters such as sample preparation steps (e.g., extraction solvent, extraction method, clean-up procedures), chromatographic conditions (e.g., column type, mobile phase, flow rate, temperature, detection wavelength or mass range), and spectroscopic parameters.
Validation of the developed protocol is a critical step, involving the assessment of parameters such as linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), selectivity, and robustness eurachem.org. Matrix effects would also need to be considered and addressed, especially when analyzing this compound in complex biological or environmental matrices nih.gov. The use of certified reference materials or well-characterized standards is crucial for method calibration and validation moravek.comeurachem.org.
Standardized protocols contribute to quality assurance in analytical chemistry, ensuring that measurements are fit-for-purpose and that results are reliable eurachem.org. This is particularly important for research involving natural products, where the composition of extracts can vary depending on the source and extraction method.
Data Table: Examples of Analytical Parameters for Related Compounds
While specific data for this compound's chromatographic or detailed spectroscopic parameters in standardized methods were not found, the following table illustrates typical parameters reported for related furanoeremophilane derivatives or in general natural product analysis using the mentioned techniques.
| Analytical Technique | Analyte (Example) | Matrix (Example) | Key Parameters Reported / Used | Reference |
| GC-MS | Essential oil components (including sesquiterpenoids) | Plant essential oil | Identification by mass spectral data and retention indices; GC-MS/Olfactometry; AEDA | researchgate.net |
| GC-MS | Volatile sesquiterpenoids | Plant extracts | Hydrodistillation, identification by mass spectral data, retention indices, computer matching with databases | mdpi.com |
| HPLC | Sesquiterpenes | Various | Quantitative assay | sci-hub.st |
| HPLC-MS/MS (QTOF) | 11-ketoetiocholanolone (steroid metabolite) | Feces | Optimized extraction/purification, C18 column, electrospray ionization (positive mode), accurate mass capabilities | nih.gov |
| ¹H NMR, ¹³C NMR | Furanoeremophilane derivatives | CDCl₃ | Chemical shifts (δ), coupling constants (J) | scielo.org.mx |
| IR Spectroscopy | Maturone acetate (B1210297) (related compound) | Nujol mull | Characteristic absorption bands (νmax) | scielo.org.mx |
| EIMS | Maturone acetate (related compound) | N/A | m/z, [M]⁺ | scielo.org.mx |
Detailed Research Findings (Analytical Focus)
Research on this compound and related compounds often involves their isolation and structural characterization using a combination of chromatographic and spectroscopic techniques. For instance, the isolation of this compound from Psacalium beamanii involved vacuum column chromatography (VCC) with hexane/EtOAc and hexane/Me₂CO gradients, and its identification was based on comparison of physical and spectroscopic features with literature data scielo.org.mxredalyc.org. This compound isolated in this study was reported as optically inactive, suggesting it was a racemic mixture scielo.org.mx.
Spectroscopic data, particularly NMR, have been crucial in elucidating the structures of cacalol derivatives and confirming their configurations researchgate.netscielo.org.mx. Revisions in ¹³C NMR assignments for related compounds like cacalol and maturone have been made based on detailed NMR analysis researchgate.net.
GC-MS has been effectively used to identify volatile components in plant extracts, including sesquiterpenoids, providing insights into the complex chemical profiles of these natural sources researchgate.netmdpi.comresearchgate.net. The use of GC-MS/Olfactometry and aroma extraction dilution analysis (AEDA) in conjunction with GC-MS allows for the correlation of chemical compounds with sensory properties researchgate.net.
Future Directions in Cacalonol Research
Elucidation of Undiscovered Biosynthetic Enzymes and Pathways
The biosynthesis of sesquiterpenoids, including furanoeremophilanes like Cacalonol, originates from farnesyl pyrophosphate (FPP) mdpi.comresearchgate.net. This precursor undergoes various cyclizations and modifications catalyzed by specific enzymes to yield diverse carbon skeletons mdpi.com. While a hypothetical route for sesquiterpenoid biosynthesis in the Meliaceae family has been identified, the specific enzymatic steps and pathways leading to this compound are not fully elucidated mdpi.comresearchgate.net. Future research should focus on identifying the genes encoding the sesquiterpene synthases and subsequent modifying enzymes (e.g., hydroxylases, cyclases, oxidases) responsible for the formation of the furanoeremophilane (B1240327) skeleton and the specific functional groups present in this compound. Techniques such as transcriptomics and genomics of this compound-producing plants, coupled with enzyme assays and gene knockout/knockdown experiments, could facilitate the discovery of these enzymes and the precise steps involved in the biosynthetic pathway. Understanding the complete pathway is crucial for metabolic engineering efforts aimed at producing this compound or its analogs in heterologous systems.
Exploration of Novel Biological Activities and Molecular Targets
This compound and related furanoeremophilanes have shown various biological activities, including antihyperglycemic effects observed with cacalol (B1218255) and a mixture of cacalone (B3326569) and epicacalone researchgate.net. This compound itself has been identified as an active component in plants used traditionally for conditions like cough and fever nih.govfrontiersin.org. However, the full spectrum of this compound's biological activities and its specific molecular targets remain largely unexplored. Future research should involve comprehensive in vitro and in vivo screening to identify novel bioactivities, such as anti-inflammatory, antimicrobial, antiviral, or cytotoxic effects, potentially against a wider range of pathogens or disease models. mdpi.com. Investigating the molecular mechanisms underlying any observed activity, including identifying the protein targets and signaling pathways modulated by this compound, will be critical. Techniques such as affinity chromatography, reporter assays, and omics approaches (proteomics, metabolomics) could be employed to delineate these interactions.
Chemoenzymatic Synthesis of Complex this compound Analogs
The structural complexity of this compound, with its fused ring system and multiple stereocenters, presents challenges for traditional total synthesis. Chemoenzymatic synthesis, which combines the power of chemical transformations with the specificity and efficiency of enzymatic reactions, offers a promising route for the synthesis of this compound and the generation of complex analogs mdpi.com. While the first total synthesis of a related compound, (+)-14-methoxy-1,2-dehydrocacalol methyl ether, and two related types has been achieved via stepwise regioselective dehydrogenation of ring C, applying enzymatic steps could streamline the process and enable the production of a wider variety of analogs mdpi.comresearchgate.net. Future research should focus on identifying or engineering enzymes that can catalyze key steps in the synthesis, such as specific cyclizations, hydroxylations, or furan (B31954) ring formation. Integrating these enzymatic steps into chemical synthesis routes could provide access to novel this compound analogs with potentially enhanced or altered biological activities, facilitating structure-activity relationship studies.
Advanced Structural Studies for Conformational Dynamics
Understanding the three-dimensional structure and conformational dynamics of this compound is essential for correlating its structure with its biological activity and for rational drug design efforts. While some studies have used techniques like ROESY NMR and molecular mechanics calculations to assign relative stereochemistry and analyze conformations of related furanoeremophilanes like cacalol and cacalone, advanced structural studies on this compound itself are needed researchgate.netresearchgate.net. Future research should utilize techniques such as high-field NMR spectroscopy, X-ray crystallography (if suitable crystals can be obtained), and computational methods like molecular dynamics simulations to gain detailed insights into the preferred conformations of this compound in different environments. Studying conformational dynamics can help understand how this compound interacts with its molecular targets and how structural modifications might affect these interactions.
Ecological and Evolutionary Roles of this compound in Plants
This compound is a secondary metabolite produced by plants, suggesting it likely plays a role in their ecological interactions and evolutionary adaptation mdpi.comresearchgate.net. These roles can include defense against herbivores or pathogens, allelopathic effects on competing plants, or signaling in plant-microbe interactions. While the presence of furanoeremophilanes in plants like Senecio and Culcitium has been noted, the specific ecological function of this compound within these plants is not well-understood nih.govfrontiersin.orgscribd.comresearchgate.net. Future research should investigate the distribution of this compound in different plant tissues and at various developmental stages. Experiments could be designed to assess its effects on potential herbivores, pathogens, or neighboring plants. Studying the evolutionary history of this compound biosynthesis genes across different plant species could provide insights into the selective pressures that led to its production and its role in plant evolution.
Q & A
Q. How should researchers address discrepancies between preliminary and confirmatory studies of this compound?
Q. What frameworks are recommended for integrating interdisciplinary data (e.g., chemical, genomic) in this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
